molecular formula C9H14NO3P B1247826 (1-amino-3-phenylpropyl)phosphonic acid CAS No. 89537-16-6

(1-amino-3-phenylpropyl)phosphonic acid

Cat. No.: B1247826
CAS No.: 89537-16-6
M. Wt: 215.19 g/mol
InChI Key: NAPHUBPIUWHFCT-UHFFFAOYSA-N
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Description

(1-amino-3-phenylpropyl)phosphonic acid is an organic compound characterized by the presence of an amino group, a phenyl group, and a phosphonic acid group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-amino-3-phenylpropyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of 3-phenylpropylamine with phosphorous acid in the presence of a dehydrating agent such as phosphorus trichloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired phosphonic acid derivative.

Another method involves the use of dialkyl phosphonates, which can be dealkylated under acidic conditions or using the McKenna procedure. This two-step reaction involves the use of bromotrimethylsilane followed by methanolysis to yield the phosphonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, reaction conditions, and purification methods are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-amino-3-phenylpropyl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The phenyl group can be hydrogenated to form cyclohexyl derivatives.

    Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, leading to the formation of phosphonate esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as hydrogen gas with a palladium catalyst for reduction. Substitution reactions may involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the phenyl group can produce cyclohexyl derivatives.

Scientific Research Applications

(1-amino-3-phenylpropyl)phosphonic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-amino-3-phenylpropyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic the phosphate group in biological molecules, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the binding affinity of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-amino-3-phenylpropyl)phosphonic acid include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with biological molecules in unique ways. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

89537-16-6

Molecular Formula

C9H14NO3P

Molecular Weight

215.19 g/mol

IUPAC Name

(1-amino-3-phenylpropyl)phosphonic acid

InChI

InChI=1S/C9H14NO3P/c10-9(14(11,12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,10H2,(H2,11,12,13)

InChI Key

NAPHUBPIUWHFCT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(N)P(=O)(O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(N)P(=O)(O)O

Synonyms

1-amino-3-phenylpropylphosphonic acid
1-NH2-3-PhPP

Origin of Product

United States

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